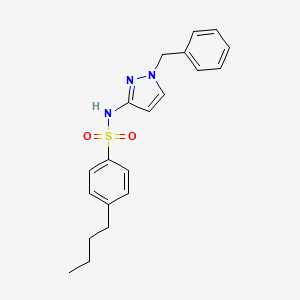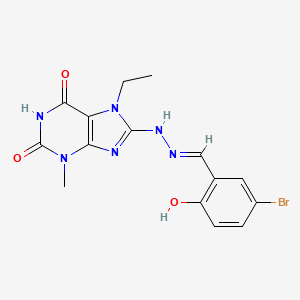
N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2000 by Bayer AG and has since been extensively studied for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 inhibits the activation of NF-κB by targeting the IκB kinase (IKK) complex. The IKK complex is responsible for phosphorylating IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. By inhibiting the IKK complex, N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 prevents the phosphorylation of IκBα, leading to the accumulation of IκBα and the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activation of NF-κB and downstream signaling pathways involved in inflammation and cancer progression. Physiologically, N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 reduces inflammation in various disease models and inhibits the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 in lab experiments is its specificity for the IKK complex and NF-κB pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation is that N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 can have off-target effects at high concentrations, leading to non-specific inhibition of other proteins.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082. One area of interest is its potential as a therapeutic agent for inflammatory and autoimmune diseases. Further studies are needed to determine the optimal dosage and route of administration for these diseases.
Another area of interest is its potential as a cancer therapy. N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 has shown promise in preclinical studies, but more research is needed to determine its efficacy and safety in clinical trials.
Finally, N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 could be used as a tool compound to study the role of NF-κB in various cellular processes. By inhibiting NF-κB activation, researchers can study the downstream effects of this pathway and identify new targets for drug development.
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 involves the reaction of 4-butylbenzenesulfonyl chloride with 1-benzyl-3-methyl-1H-pyrazol-5-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 in its pure form. The synthesis method has been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 has been extensively studied for its anti-inflammatory properties. It inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 has been shown to reduce inflammation in various disease models, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 has also been studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 induces apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways involved in cell survival and proliferation.
Propiedades
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-4-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-2-3-7-17-10-12-19(13-11-17)26(24,25)22-20-14-15-23(21-20)16-18-8-5-4-6-9-18/h4-6,8-15H,2-3,7,16H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGREPLCBXHBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B6113018.png)
![2-(1-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6113019.png)
![5-[1-(2,2-dimethylpropyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6113025.png)
![9-(4-fluorophenyl)-7-(2-furylmethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6113029.png)

![N-(4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}phenyl)acetamide](/img/structure/B6113040.png)

![N-butyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6113057.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(2-thienyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6113070.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(methylthio)propanoyl]-2-piperidinecarboxamide](/img/structure/B6113081.png)

![4-(6-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6113086.png)
![N-[3-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B6113091.png)
![N-[2-(cyclopentylthio)ethyl]-2-thiophenecarboxamide](/img/structure/B6113100.png)